

An In-depth Technical Guide to Brasofensine Sulfate

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Compound of Interest		
Compound Name:	Brasofensine sulfate	
Cat. No.:	B10752218	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, also known by its development codes NS-2214 and BMS-204756, is a phenyltropane derivative that acts as a monoamine reuptake inhibitor. Primarily investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, brasofensine's development was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and technical information on **Brasofensine sulfate**, including its chemical properties, suppliers, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Properties and Suppliers

Brasofensine sulfate is the sulfate salt of Brasofensine.

CAS Number: 171655-92-8[1][2][3]

Table 1: Chemical Identification



Identifier	Value
Chemical Name	(E)-3-(3,4-dichlorophenyl)-8-methyl-8- azabicyclo[3.2.1]octane-2-carbaldehyde O- methyl oxime sulfate
Molecular Formula	C16H22Cl2N2O5S
Molecular Weight	425.33 g/mol
Synonyms	BMS-204756, NS-2214
Related CAS Numbers	171655-91-7 (free base)

Table 2: Potential Suppliers of **Brasofensine Sulfate** (for research purposes)

Supplier	Website	Notes
MedKoo Biosciences	INVALID-LINK	Available for custom synthesis.
MedChemExpress	INVALID-LINK	Available for research use.
Xcess Biosciences	INVALID-LINK	Listed as a research chemical.

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock and ordering information.

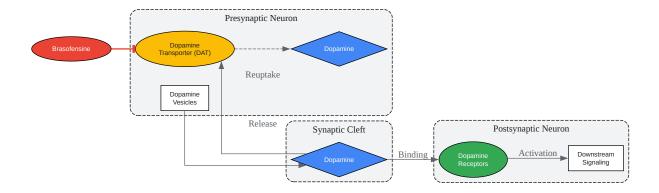
Mechanism of Action and Signaling Pathway

Brasofensine functions as a dopamine transporter (DAT) antagonist. By inhibiting the dopamine transporter, brasofensine blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism was the basis for its investigation in dopamine-deficient conditions like Parkinson's disease.

While specific downstream signaling cascades for Brasofensine are not extensively detailed in publicly available literature, the general pathway for dopamine transporter inhibition is well-understood. The increased synaptic dopamine leads to enhanced activation of postsynaptic



dopamine receptors (D1- D5), which in turn modulate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).



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Figure 1: Mechanism of action of Brasofensine.

Quantitative Data

Pharmacokinetics in Humans

A clinical trial in patients with Parkinson's disease provides the following pharmacokinetic data for single oral doses of Brasofensine.

Table 3: Pharmacokinetic Parameters of Brasofensine in Humans



Dose (mg)	Cmax (ng/mL)	Tmax (h)
0.5	0.35	4
1	0.82	4
2	2.14	4
4	3.27	4

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from Frackiewicz et al., 2002.

Binding Affinity

Detailed quantitative data on the binding affinity (Ki values) of Brasofensine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not readily available in peer-reviewed publications, likely due to the cessation of its clinical development.

Experimental Protocols Clinical Pharmacokinetic Study Protocol

The following is a summary of the methodology used in a clinical trial to assess the pharmacokinetics of Brasofensine in patients with Parkinson's disease.

Study Design:

- A 4-period crossover study was conducted.
- Eight male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV) participated.
- A dose-escalation design was used with single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg
 of Brasofensine.
- Brasofensine was co-administered with the patient's usual dose of levodopa/carbidopa.

Pharmacokinetic Sampling:



- Blood samples were collected at predefined time points following drug administration.
- Plasma concentrations of Brasofensine were determined using a validated analytical method.
- Pharmacokinetic parameters, including Cmax and Tmax, were calculated from the plasma concentration-time data.

Safety and Tolerability Assessment:

- Adverse events were monitored and recorded throughout the study.
- The motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS)
 was used to assess patient disability.

In Vitro Dopamine Transporter Binding Assay (General Protocol)

While a specific protocol for Brasofensine is not available, a general experimental workflow for assessing the binding of a compound to the dopamine transporter is provided below.



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Figure 2: General workflow for a dopamine transporter binding assay.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for Brasofensine is not publicly available in peer-reviewed literature. Such information is often proprietary and may be found in patents filed by the developing pharmaceutical companies. Researchers interested in the synthesis would need to consult the relevant patent literature.



Conclusion

Brasofensine is a dopamine reuptake inhibitor that showed initial promise for the treatment of Parkinson's disease. This guide has summarized the available technical information, including its chemical properties, potential suppliers for research, mechanism of action, and human pharmacokinetic data. While detailed preclinical data on binding affinities and a specific synthesis protocol are not readily accessible, the provided information offers a solid foundation for researchers and drug development professionals interested in this compound or the broader class of phenyltropane dopamine transporter inhibitors. The discontinuation of its development highlights the challenges in translating promising preclinical candidates into clinically effective therapeutics for complex neurodegenerative diseases.

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